(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Overview
Description
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with aniline derivatives under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to further reactions, such as the Knoevenagel condensation, to introduce the enone functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the enone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one is unique due to its multiple methoxy groups and conjugated double bonds, which confer distinct chemical and biological properties. Unlike simpler aniline derivatives or alkaloids, this compound’s structure allows for a wider range of chemical reactions and biological interactions, making it a versatile molecule in various fields of research and industry.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-33-25-11-5-19(17-27(25)35-3)23(31)13-15-29-21-7-9-22(10-8-21)30-16-14-24(32)20-6-12-26(34-2)28(18-20)36-4/h5-18,29-30H,1-4H3/b15-13+,16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMMZZIJVFMJLV-WXUKJITCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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